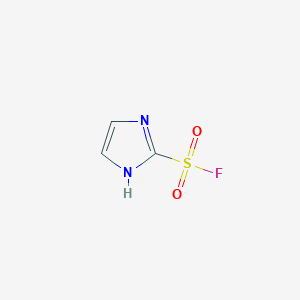

1H-imidazole-2-sulfonyl fluoride

Description

Properties

IUPAC Name |

1H-imidazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCYVBQYXGJZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934502-26-7 | |

| Record name | 1H-imidazole-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-sulfonyl fluoride typically involves the reaction of imidazole derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1H-imidazole with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfonyl fluoride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and specific solvents can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Cyclization Reactions: The imidazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Synthesis and Mechanism of Action

Synthesis Methods:

1H-Imidazole-2-sulfonyl fluoride is synthesized through reactions involving imidazole derivatives and sulfonyl fluoride reagents. A common method includes the reaction of 1H-imidazole with sulfur tetrafluoride under controlled conditions to introduce the sulfonyl fluoride group. This reaction typically occurs in inert atmospheres to ensure high purity and yield.

Mechanism of Action:

The sulfonyl fluoride group in this compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or proteins. This interaction leads to enzyme inhibition, making it a valuable tool in biochemical research.

Scientific Research Applications

This compound has a broad spectrum of applications:

Chemistry

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Biology

- Enzyme Inhibition Studies : The compound is used extensively in studying enzyme interactions, particularly those that involve sulfonyl fluoride groups. It aids in understanding the mechanisms of enzyme inhibition and the potential for developing new inhibitors .

Medicine

- Drug Development : Research indicates its potential as a precursor for therapeutic agents, particularly in designing enzyme inhibitors that could lead to new treatments for diseases . For instance, it has been implicated in the synthesis of drugs like Fedratinib, which targets specific pathways in cancer treatment .

Industry

- Production of Specialty Chemicals : The compound is employed in manufacturing specialty chemicals and materials, including polymers and coatings. Its reactivity allows for the creation of novel materials with tailored properties.

Case Study 1: Enzyme Inhibition

A study demonstrated the efficacy of this compound as an inhibitor for a specific enzyme involved in metabolic pathways. The compound was shown to bind covalently to the active site of the enzyme, resulting in significant inhibition of its activity. This study provided insights into potential therapeutic applications targeting similar enzymes in disease pathways.

Case Study 2: Drug Synthesis

In a recent synthesis route for Fedratinib, researchers utilized this compound as an intermediate. The method allowed for late-stage functionalization and diversification of the drug's structure, enhancing its efficacy and specificity against cancer cells. The yield achieved was reported at 93%, showcasing the compound's utility in pharmaceutical chemistry .

Data Tables

| Application Area | Description | Example Use |

|---|---|---|

| Chemistry | Building block for synthesis | Intermediate for complex molecules |

| Biology | Enzyme inhibition studies | Inhibitor for metabolic enzymes |

| Medicine | Drug development | Precursor for therapeutic agents |

| Industry | Specialty chemicals production | Manufacturing polymers and coatings |

Mechanism of Action

The mechanism by which 1H-imidazole-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the study of enzyme inhibitors and the development of new pharmaceuticals .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated from molecular formula; †CAS provided for hydrochloride form.

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride : The fluoride derivative exhibits greater hydrolytic stability compared to 1H-imidazole-2-sulfonyl chloride, which readily reacts with water to release HCl . This stability makes the fluoride preferable for aqueous-phase reactions or prolonged storage.

- Substituent Effects : Alkyl substituents (e.g., methyl or isopropyl) at the 1-position reduce electrophilicity at the sulfur center but improve solubility in organic solvents . For example, 1-methylimidazole-2-sulfonyl fluoride shows slower reaction kinetics in nucleophilic substitutions compared to the parent compound .

Biological Activity

1H-Imidazole-2-sulfonyl fluoride is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl fluoride group, which enhances its reactivity compared to other imidazole derivatives. The molecular formula is , with a molecular weight of approximately 134.14 g/mol. This compound can undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins, particularly serine, cysteine, and threonine. This covalent modification leads to the inhibition of various enzymes, particularly serine hydrolases, which are crucial in metabolic pathways.

Key Mechanisms:

- Covalent Inhibition : The sulfonyl fluoride group reacts with serine residues in enzyme active sites, resulting in irreversible inhibition. This mechanism is particularly relevant for enzymes involved in neurotransmission and lipid metabolism .

- Enzyme Selectivity : The specificity of this compound allows it to selectively inhibit certain enzymes while sparing others, making it a valuable tool for studying enzyme function and regulation.

Biological Activity and Applications

Research has demonstrated that this compound exhibits significant biological activity relevant to pharmaceutical applications. Some notable findings include:

- Enzyme Inhibition : Studies indicate that this compound can effectively inhibit serine hydrolases, leading to reduced enzymatic activity. Techniques such as surface plasmon resonance have been employed to analyze binding interactions and kinetics .

- Potential Therapeutic Uses : Its role as a covalent inhibitor positions it as a candidate for drug development aimed at treating diseases linked to dysregulated enzyme activity, including neurodegenerative disorders .

Data Table: Comparison of Biological Activity

| Compound Name | Molecular Formula | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | C₃H₄N₂O₂S | Covalent modification of serine residues | Inhibits serine hydrolases |

| 1-Methyl-1H-imidazole-2-sulfonyl fluoride | C₄H₄N₂O₂S | Covalent inhibition | Potential inhibitor of metabolic enzymes |

| 4,5-Dimethyl-1H-imidazole-2-sulfonyl fluoride | C₅H₈N₂O₂S | Similar to above | Enhanced reactivity due to additional methyl groups |

Study 1: Enzyme Inhibition

A study published in Chemical Biology highlighted the efficacy of this compound as an irreversible inhibitor of specific serine hydrolases. The authors utilized kinetic assays to demonstrate that the compound significantly reduced enzyme activity in vitro, suggesting its potential use in therapeutic contexts .

Study 2: Pharmacological Applications

Another investigation focused on the pharmacological applications of sulfonyl fluorides, including this compound. The findings indicated that these compounds could serve as effective probes for studying protein interactions and enzyme mechanisms, paving the way for novel drug discovery approaches.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1H-imidazole-2-sulfonyl fluoride to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of parameters such as temperature, solvent polarity, and reaction time. For sulfonyl halide derivatives, anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis. A stepwise approach involving sulfonation followed by fluorination (e.g., using SF₄ or DAST) can be employed, with intermediates characterized via thin-layer chromatography (TLC) or LC-MS to monitor progression. Reaction quenching with cold aqueous solutions helps stabilize the sulfonyl fluoride group. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazole ring structure and sulfonyl fluoride substituent. ¹⁹F NMR is essential for verifying the fluoride group.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths and angles, particularly for assessing steric effects of the sulfonyl fluoride group.

- Thermal Analysis (DSC/TGA) : Evaluates decomposition temperatures and phase transitions, critical for storage and handling protocols .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Store the compound in airtight, light-protected containers under inert gas (argon) at -20°C to minimize hydrolysis. Pre-drying solvents (e.g., molecular sieves for DMF or THF) and avoiding protic solvents in reactions are essential. Regular purity checks via HPLC or NMR detect degradation, while buffer systems (pH 7–8) stabilize aqueous solutions for biological assays .

Advanced Research Questions

Q. How does the electronic and steric profile of the sulfonyl fluoride group influence reactivity in nucleophilic substitution compared to sulfonyl chlorides?

- Methodological Answer : Sulfonyl fluorides exhibit slower hydrolysis rates than chlorides due to stronger S–F bonds, making them preferable for aqueous applications. However, their lower electrophilicity may reduce reactivity in SN2 reactions. Computational studies (DFT) can model charge distribution, while kinetic experiments under varying pH and nucleophile concentrations quantify reactivity differences. Comparative studies with structurally analogous sulfonyl chlorides (e.g., 1H-imidazole-2-sulfonyl chloride) provide empirical data .

Q. What strategies can resolve contradictions in reported biological activities of imidazole-sulfonyl derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from PubMed, Scopus, and patent filings to identify trends or outliers.

- Dose-Response Studies : Replicate experiments across multiple cell lines or enzyme systems (e.g., kinases, phosphatases) to assess specificity.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing fluoride with other halogens) to isolate functional group contributions.

- Collaborative Validation : Partner with independent labs to cross-verify findings, addressing potential variability in assay conditions .

Q. How can researchers leverage this compound in protein labeling or bioconjugation studies?

- Methodological Answer : The sulfonyl fluoride group reacts selectively with tyrosine residues under mild conditions (pH 7.4, 25°C). Optimize labeling efficiency by:

- Screening buffer systems (e.g., phosphate vs. Tris) to avoid interference.

- Using fluorophore-tagged nucleophiles (e.g., Alexa Fluor®-amine) for real-time monitoring via fluorescence spectroscopy.

- Validating conjugation sites through tryptic digest and LC-MS/MS analysis .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer : Scale-up risks include exothermic reactions and byproduct accumulation. Mitigation strategies:

- Use flow chemistry for controlled mixing and heat dissipation.

- Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Optimize solvent recovery systems (e.g., distillation) to reduce waste.

- Validate batch consistency via qNMR and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.